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Compound of Interest

Compound Name: Driselase

Cat. No.: B13393941 Get Quote

For researchers, scientists, and professionals in drug development, the isolation of high-quality

protoplasts is a critical first step for a multitude of applications, including genetic transformation,

single-cell analysis, and somatic hybridization. Driselase, a complex mixture of cell wall-

degrading enzymes, has long been a staple for this purpose. However, the need for optimized

protocols, cost-effective alternatives, and consistent supply has driven the exploration of other

enzyme cocktails. This guide provides an objective comparison of prominent alternatives to

Driselase for both plant and fungal protoplasting, supported by experimental data and detailed

protocols.

Understanding Driselase
Driselase is a crude enzymatic preparation derived from fungi such as Basidiomycetes sp. or

Trichoderma viride. Its effectiveness lies in its composite nature, containing a spectrum of

activities including cellulase, hemicellulase, and pectinase.[1][2][3] This allows it to

synergistically degrade the complex polysaccharide matrix of plant and fungal cell walls.

Alternatives for Plant Protoplasting
The primary components of plant cell walls are cellulose, hemicellulose, and pectin. Effective

enzyme cocktails for plant protoplasting typically combine enzymes that target each of these

components.

Cellulase "Onozuka" R-10 and Macerozyme R-10
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This combination is one of the most widely used and effective alternatives to Driselase for

plant protoplast isolation. Cellulase "Onozuka" R-10 is rich in cellulase activity, while

Macerozyme R-10 provides a high concentration of pectinase and hemicellulase.

Experimental Data Summary

Plant Species
Enzyme
Cocktail

Protoplast
Yield
(protoplasts/g
FW)

Viability (%) Reference

Brassica

oleracea var.

capitata

(Cabbage)

0.5% Cellulase

"Onozuka" RS,

0.1%

Macerozyme R-

10

2.38 - 4.63 x 10⁶ >93% [4]

Physcomitrium

patens (Moss)

1.5% Cellulase

"Onozuka" R-10,

0.5%

Macerozyme R-

10

1.8 x 10⁶ (total

from culture)
Not reported [5]

Lilium

ledebeourii

4% Cellulase,

1% Pectinase

(similar to

Macerozyme)

6.65 x 10⁵
Not specified for

this combination
[6]

Experimental Protocol: Protoplast Isolation from Brassica oleracea Leaves[4]

Plant Material: Use leaves from sterile in vitro grown cabbage plants.

Enzyme Solution:

0.5% (w/v) Cellulase "Onozuka" RS

0.1% (w/v) Macerozyme R-10
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Mannitol (as osmotic stabilizer, typically 0.4 M to 0.6 M)

MES buffer (pH 5.7)

Digestion:

Slice the leaves into thin strips (0.5-1 mm).

Incubate the leaf strips in the enzyme solution.

Incubate overnight in the dark with gentle shaking.

Purification:

Filter the protoplast suspension through a nylon mesh (e.g., 40-100 µm) to remove

undigested debris.

Centrifuge the filtrate to pellet the protoplasts.

Wash the protoplasts with a suitable washing solution (e.g., W5 solution).

Purify further using a sucrose gradient if necessary.

Quantification and Viability:

Count the protoplasts using a hemocytometer.

Assess viability using fluorescein diacetate (FDA) staining.

Cellulase and Pectolyase Y-23
Pectolyase Y-23 is another potent pectinase that is often used in combination with cellulase for

rapid and efficient protoplast isolation. It has been reported to have significantly stronger endo-

polygalacturonase activity than Macerozyme R-10.[7]
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Plant Species
Enzyme
Cocktail

Protoplast
Yield
(protoplasts/g
FW)

Viability (%) Reference

Anubias nana

2% Cellulase

"Onozuka" RS,

0.2% Pectolyase

Y-23

4.79 x 10⁶ 82.9% [7]

Brassica

oleracea var.

capitata

(Cabbage)

0.5% Cellulase

"Onozuka" RS,

0.01%

Pectolyase Y-23

~1.9 x 10⁶ >90% [8]

Experimental Protocol: Protoplast Isolation from Anubias nana Leaves[7]

Plant Material: Use in vitro leaves from six-week-old plants.

Enzyme Solution:

2% (w/v) Cellulase "Onozuka" RS

0.2% (w/v) Pectolyase Y-23

0.6 M Mannitol

2.5 mM CaCl₂

5 mM MES buffer (pH 5.6)

Digestion:

Incubate finely chopped leaf tissue in the enzyme solution.

Incubate for 4 hours in the dark.

Purification:
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Follow standard filtration and centrifugation steps as described for the

Cellulase/Macerozyme protocol.

Quantification and Viability:

Use a hemocytometer for counting and FDA staining for viability.

Alternatives for Fungal Protoplasting
Fungal cell walls are primarily composed of chitin, glucans, and glycoproteins. Therefore,

enzyme cocktails for fungal protoplasting often include chitinases and glucanases.

Lysing Enzyme from Trichoderma harzianum (often with
Driselase)
Lysing Enzyme from Trichoderma harzianum is a common component in fungal protoplasting

cocktails, often used in conjunction with Driselase to enhance the digestion of the complex

fungal cell wall.

Experimental Data Summary

Fungal
Species

Enzyme
Cocktail

Protoplast
Yield

Viability (%) Reference

Fusarium

verticillioides

12.5 mg/mL

Driselase, 10

mg/mL Lysing

Enzyme

Maximum yield

observed with

combination

Not reported [9]

Eutypella sp. D-1

20 g/L Lysing

Enzyme, 20 g/L

Driselase

6.15 x 10⁶

cells/mL

Good (assessed

by FDA staining)
[10]

Experimental Protocol: Protoplast Isolation from Fusarium verticillioides[9]

Fungal Material: Use germinated conidia.

Enzyme Solution:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25724844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9019751/
https://pubmed.ncbi.nlm.nih.gov/25724844/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12.5 mg/mL Driselase

10 mg/mL Lysing Enzyme from Trichoderma harzianum

1 M KCl (as osmotic stabilizer)

Digestion:

Incubate the germinated conidia in the enzyme solution.

The optimal incubation time should be determined empirically (e.g., 2-4 hours).

Purification:

Filter the suspension to remove mycelial debris.

Centrifuge to pellet the protoplasts.

Wash the protoplasts with the osmotic stabilizer solution.

Quantification and Viability:

Count using a hemocytometer.

Assess viability with a suitable stain.

VinoTaste® Pro
VinoTaste® Pro is a commercial enzyme preparation used in the winemaking industry that has

been successfully repurposed for fungal protoplast isolation. It is considered a cost-effective

alternative to other lytic enzymes.
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Fungal
Species

Enzyme
Cocktail

Protoplast
Yield
(protoplasts/g
mycelium)

Viability (%) Reference

Botrytis cinerea

0.2 g VinoTaste

Pro in 20 mL KC

buffer for 2 g

mycelium

Yielded 10 times

more protoplasts

than a Driselase-

containing mix

Not reported [1]

Experimental Protocol: Protoplast Isolation from Botrytis cinerea[1]

Fungal Material: Mycelium from a 2-day old liquid culture.

Enzyme Solution:

0.2 g VinoTaste® Pro

20 mL KC buffer (composition not specified, but typically contains an osmotic stabilizer like

KCl or sorbitol)

Digestion:

Incubate 2 g of mycelium in the enzyme solution.

Incubation conditions (time, temperature, shaking) should be optimized for the specific

fungal strain.

Purification:

Standard filtration and washing steps.

Quantification and Viability:

Standard counting and viability assessment methods.

Extralyse
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Extralyse is another enzyme cocktail from the wine industry that has been shown to be

effective for fungal protoplast isolation, offering an inexpensive and readily available option.

While direct comparative data with Driselase is not provided in the search results, a protocol

for its use in various filamentous ascomycete species is available, indicating its efficacy.[11]

Visualizing the Process: Enzymatic Cell Wall
Degradation
To better understand the action of these enzyme cocktails, the following diagrams illustrate the

enzymatic degradation of plant and fungal cell walls.
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Enzymatic Degradation of the Fungal Cell Wall

Conclusion
While Driselase remains a potent and effective enzyme mixture for protoplasting, several

viable alternatives offer researchers the ability to optimize protocols for specific organisms,
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improve cost-effectiveness, and ensure a consistent supply of reagents. For plant

protoplasting, the combination of Cellulase "Onozuka" R-10 and Macerozyme R-10 is a robust

and widely cited alternative. For applications requiring more rapid or potent pectin degradation,

Pectolyase Y-23 can be substituted for Macerozyme. In the realm of fungal protoplasting,

commercially available enzyme cocktails from the wine industry, such as VinoTaste® Pro and

Extralyse, are emerging as highly effective and economical alternatives to traditional lytic

enzymes.

Ultimately, the choice of enzyme cocktail will depend on the specific research needs, the

organism of interest, and empirical optimization. The data and protocols presented in this guide

provide a solid foundation for researchers to explore these alternatives and develop efficient

and reproducible protoplasting procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Improved Protoplast Production Protocol for Fungal Transformations Mediated by
CRISPR/Cas9 in Botrytis cinerea Non-Sporulating Isolates - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Driselase | fungal protoplasting enzyme preparation | CAS# 85186-71-6 | ell wall
degrading enzyme| InvivoChem [invivochem.com]

4. mdpi.com [mdpi.com]

5. Cellulase and Macerozyme-PEG-mediated Transformation of Moss Protoplasts - PMC
[pmc.ncbi.nlm.nih.gov]

6. espace.library.uq.edu.au [espace.library.uq.edu.au]

7. scialert.net [scialert.net]

8. Improvements in Protoplast Isolation Protocol and Regeneration of Different Cabbage
(Brassica oleracea var. capitata L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

9. Combination of driselase and lysing enzyme in one molar potassium chloride is effective
for the production of protoplasts from germinated conidia of Fusarium verticillioides -

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b13393941?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11244380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11244380/
https://www.researchgate.net/figure/nfluence-of-driselase-concentration-on-protoplast-production-Driselase-was-dissolved-in_fig3_272945362
https://www.invivochem.com/driselase.html
https://www.invivochem.com/driselase.html
https://www.mdpi.com/2223-7747/12/17/3074
https://pmc.ncbi.nlm.nih.gov/articles/PMC7952925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7952925/
https://espace.library.uq.edu.au/data/UQ_287994/UQ287994_OA.pdf?Expires=1766290641&Key-Pair-Id=APKAJKNBJ4MJBJNC6NLQ&Signature=PPvUgIVKLoam1PWPOCJjciiBNeBplEsRxPZKDSlCq~BMukgDQG3i4qFXCIW5EOahfQasuhqERyv2-3lBtQn1RetRDW2CG3wKZongtiGT7gM-X9bj41MJnWUfN5k4QM95ffkDcqAx-aLs9W-QAh4cilh6ojY-9adE4u5eVzvyRyMST7TlJm4r3-1aIUEZdT3shzcyap4TuGr3m-sbMolKQ3dIqDH963Cnc5I~~9WY9X6RAd5RrRKF7CsWOYWE1VSmusKyjX~ehy4vTurD~XXNBkIcgPIm4sGN3yfSpHV5bQq~QS-AsTT0nderMR91GHrQPqlmECq5tDZggaj7aw9EDA__
https://scialert.net/fulltext/?doi=ijb.2006.193.200
https://pmc.ncbi.nlm.nih.gov/articles/PMC10489862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10489862/
https://pubmed.ncbi.nlm.nih.gov/25724844/
https://pubmed.ncbi.nlm.nih.gov/25724844/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubMed [pubmed.ncbi.nlm.nih.gov]

10. Optimization of Protoplast Preparation and Establishment of Genetic Transformation
System of an Arctic-Derived Fungus Eutypella sp - PMC [pmc.ncbi.nlm.nih.gov]

11. Extracting Protoplasts from Filamentous Fungi Using Extralyse, An Enzyme Used in the
Wine Industry - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to Alternative Enzyme Cocktails
for Protoplasting]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13393941#alternative-enzyme-cocktails-to-driselase-
for-protoplasting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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